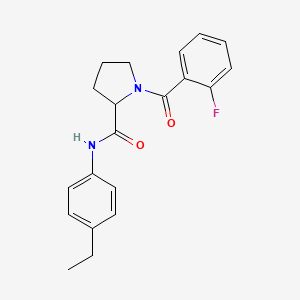
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)prolinamide, commonly known as EF-24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF-24 belongs to the class of curcumin analogs, which are known for their anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of EF-24 is complex and involves multiple pathways. EF-24 has been found to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer. EF-24 has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EF-24 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EF-24 has also been found to reduce oxidative stress by increasing the production of antioxidants. In addition, EF-24 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EF-24 is its potent anticancer properties. It has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. However, EF-24 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. In addition, EF-24 has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
EF-24 has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Development of new formulations to improve its solubility and bioavailability.
3. Exploration of its potential as a combination therapy with other anticancer drugs.
4. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases.
5. Study of its mechanism of action in more detail to identify new targets for cancer therapy.
Conclusion:
EF-24 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses potent anti-inflammatory, antioxidant, and anticancer properties and has been found to inhibit the growth of various cancer cells. Further research is needed to explore its potential as a therapeutic agent in humans.
Métodos De Síntesis
EF-24 can be synthesized by a multistep process that involves the condensation of 4-ethylphenylhydrazine with 2-fluorobenzoyl chloride to form N-(4-ethylphenyl)-2-fluorobenzamide. This intermediate is then reacted with proline to form EF-24. The synthesis of EF-24 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
EF-24 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been found to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-9-11-15(12-10-14)22-19(24)18-8-5-13-23(18)20(25)16-6-3-4-7-17(16)21/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFYAVQEVHAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6004617.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)
![1-(2,5-dimethylphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B6004630.png)
![methyl 4-(4-cyclohexylphenyl)-2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6004631.png)
![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)

![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6004688.png)
![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)
![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)